molecular formula C22H27Cl3O2 B14723042 Dithymyltrichloroethane CAS No. 13479-26-0

Dithymyltrichloroethane

Cat. No.: B14723042
CAS No.: 13479-26-0
M. Wt: 429.8 g/mol
InChI Key: QGVSAJOOKCTTII-UHFFFAOYSA-N
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Description

Dithymyltrichloroethane is an organic compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by its complex molecular structure, which includes multiple functional groups that contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dithymyltrichloroethane typically involves multi-step organic reactions. One common synthetic route includes the chlorination of thymyl derivatives under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Dithymyltrichloroethane undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions often employ reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as hydroxide ions or amines replace one or more chlorine atoms in the molecule.

Common Reagents and Conditions

The reactions of this compound are carried out under various conditions depending on the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are typically performed under anhydrous conditions to prevent side reactions.

Major Products Formed

Scientific Research Applications

Dithymyltrichloroethane has found applications in several scientific research areas:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound’s reactivity makes it useful in biochemical studies, particularly in the modification of biomolecules.

    Medicine: Research is ongoing into its potential use as a therapeutic agent, given its ability to interact with various biological targets.

    Industry: this compound is employed in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which Dithymyltrichloroethane exerts its effects involves its interaction with specific molecular targets. These interactions often involve the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The pathways involved in these interactions are complex and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to Dithymyltrichloroethane include:

    Dichlorodiphenyltrichloroethane (DDT): Known for its use as an insecticide, DDT shares structural similarities but differs significantly in its applications and toxicity.

    Trichloromethylbenzene: This compound has similar reactivity but is used primarily in different industrial applications.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in both research and industrial contexts.

Properties

CAS No.

13479-26-0

Molecular Formula

C22H27Cl3O2

Molecular Weight

429.8 g/mol

IUPAC Name

5-methyl-2-propan-2-yl-4-[2,2,2-trichloro-1-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)ethyl]phenol

InChI

InChI=1S/C22H27Cl3O2/c1-11(2)15-9-17(13(5)7-19(15)26)21(22(23,24)25)18-10-16(12(3)4)20(27)8-14(18)6/h7-12,21,26-27H,1-6H3

InChI Key

QGVSAJOOKCTTII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(C2=CC(=C(C=C2C)O)C(C)C)C(Cl)(Cl)Cl)C(C)C)O

Origin of Product

United States

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